molecular formula C6H12ClNO B2684669 (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1864016-52-3

(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No.: B2684669
CAS No.: 1864016-52-3
M. Wt: 149.62
InChI Key: PIRLTISIXSSAJU-UHFFFAOYSA-N
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Description

(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H12ClNO. It is a hydrochloride salt form of (3,6-dihydro-2H-pyran-4-yl)methanamine, which is a derivative of pyran. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride typically involves the reaction of (3,6-dihydro-2H-pyran-4-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

  • Dissolving (3,6-dihydro-2H-pyran-4-yl)methanamine in an appropriate solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a controlled temperature until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield oxides or ketones.
  • Reduction may produce primary or secondary amines.
  • Substitution reactions can result in a variety of substituted pyran derivatives.

Scientific Research Applications

(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,6-dihydro-2H-pyran-4-yl)carboxylic acid amide hydrochloride
  • Pyrrolopyrazine derivatives

Uniqueness

(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-6-1-3-8-4-2-6;/h1H,2-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRLTISIXSSAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864016-52-3
Record name (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride
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